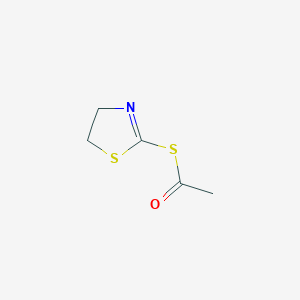
Ethanethioic acid, S-(4,5-dihydro-2-thiazolyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4,5-dihydrothiazol-2-yl) ethanethioate: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4,5-dihydrothiazol-2-yl) ethanethioate typically involves the reaction of 2-aminothiazole with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-aminothiazole+ethanethiol→S-(4,5-dihydrothiazol-2-yl) ethanethioate
Industrial Production Methods: In an industrial setting, the production of S-(4,5-dihydrothiazol-2-yl) ethanethioate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: S-(4,5-dihydrothiazol-2-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4,5-dihydrothiazol-2-yl) ethanethioate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It serves as a lead compound for the development of new antibiotics and antifungal agents.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development. It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, S-(4,5-dihydrothiazol-2-yl) ethanethioate is used in the production of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism of action of S-(4,5-dihydrothiazol-2-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- S-(4,5-dihydro-2-methylthiazol-2-yl) ethanethioate
- S-(4,5-dihydro-2-phenylthiazol-2-yl) ethanethioate
- S-(4,5-dihydro-2-ethylthiazol-2-yl) ethanethioate
Comparison: S-(4,5-dihydrothiazol-2-yl) ethanethioate is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its chemical reactivity and biological activity. Compared to its analogs, S-(4,5-dihydrothiazol-2-yl) ethanethioate may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Eigenschaften
CAS-Nummer |
408331-56-6 |
|---|---|
Molekularformel |
C5H7NOS2 |
Molekulargewicht |
161.3 g/mol |
IUPAC-Name |
S-(4,5-dihydro-1,3-thiazol-2-yl) ethanethioate |
InChI |
InChI=1S/C5H7NOS2/c1-4(7)9-5-6-2-3-8-5/h2-3H2,1H3 |
InChI-Schlüssel |
CDBIQGJENIVJTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC1=NCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


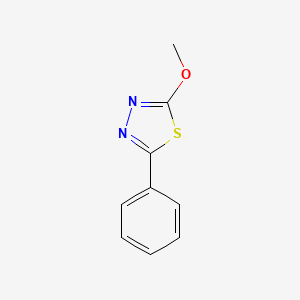
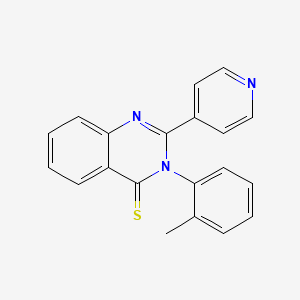
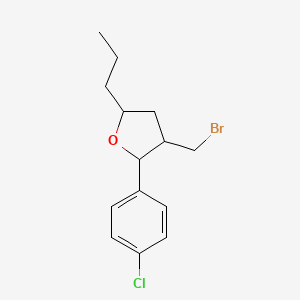
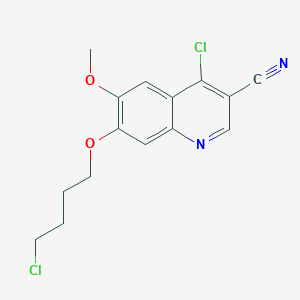
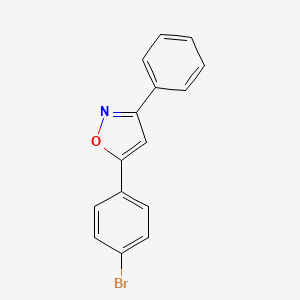
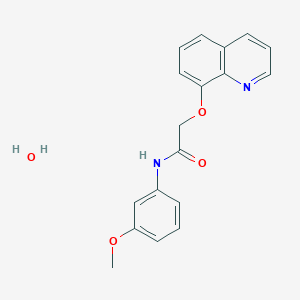
![4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12909542.png)

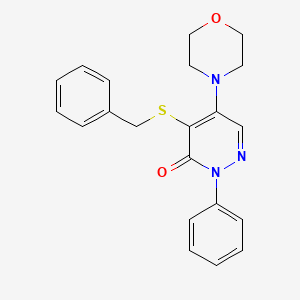
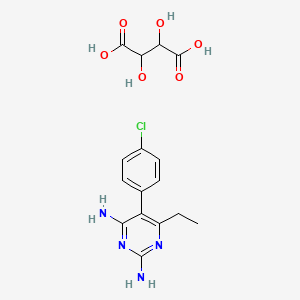



![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)
